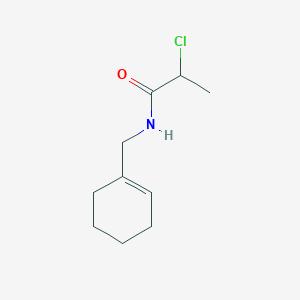
Methyl 4-(difluoromethoxy)benzoate
Descripción general
Descripción
“Methyl 4-(difluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-(difluoromethoxy)benzoate” were not found, a related compound, Methyl Benzoate, can be synthesized using an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) . This process is known as Fischer esterification .Molecular Structure Analysis
The InChI code for “Methyl 4-(difluoromethoxy)benzoate” is 1S/C9H8F2O3/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11/h2-5,9H,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-(difluoromethoxy)benzoate” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Mesomorphic Properties in Liquid Crystals
- A study by Cruz et al. (2001) explored the mesomorphic properties of difluoro substituted benzoate derivatives, including Methyl 4-(difluoromethoxy)benzoate. These compounds exhibited a rich polymesomorphic sequence with anticlinic properties, indicating their potential use in liquid crystal applications. This was analyzed using various techniques like optical microscopy and X-ray diffraction, suggesting that the number and position of fluorines affect the mesomorphic sequence Cruz et al., 2001.
Interaction with Sulfur Tetrafluoride
- Gaidarzhy et al. (2020) investigated the interaction of Methyl 4-(difluoromethoxy)benzoate with sulfur tetrafluoride. This study provided insights into the chemical behavior of the compound under different conditions, showing transformations into various derivatives under specific conditions. The research highlighted its reactivity, suggesting potential applications in chemical synthesis and material science Gaidarzhy et al., 2020.
Pharmaceutical Intermediates
- Research by Popovski et al. (2010) noted that Methyl 4-(difluoromethoxy)benzoate derivatives are utilized as intermediates in pharmaceuticals. The study highlighted its importance in the synthesis of various organic compounds and its application in the flavor and perfume industry due to its characteristic aroma Popovski et al., 2010.
Synthesis of Trifluoromethoxylated Aromatic Compounds
- Feng and Ngai (2016) detailed a protocol for synthesizing Methyl 4-(difluoromethoxy)benzoate derivatives, which are useful in creating trifluoromethoxylated aromatic compounds. This has implications in the development of new pharmaceuticals and functional materials, highlighting the compound's role in advanced organic synthesis Feng & Ngai, 2016.
Optoelectronic Applications
- A study by Almeida et al. (2017) investigated a pyrrole derivative linked with Methyl 4-(difluoromethoxy)benzoate, showing potential in electrochromic properties and optoelectronic applications. This suggests its use in developing new materials for electronic devices Almeida et al., 2017.
Crystal Growth and Material Properties
- Research by Vijayan et al. (2003) on the crystal growth of Methyl 4-hydroxy benzoate, a related compound, indicated potential in studying the material properties of such benzoates. This could extend to Methyl 4-(difluoromethoxy)benzoate in understanding its crystal structure and material applications Vijayan et al., 2003.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAWCCULYWEXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97914-54-0 | |
| Record name | methyl 4-(difluoromethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2401555.png)
![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3,5-dimethyl-1-adamantyl)methanone](/img/structure/B2401556.png)
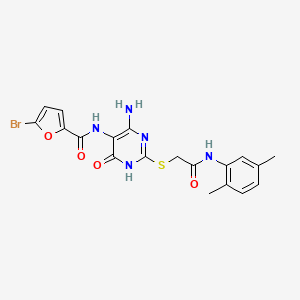
![7-Hexyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2401558.png)
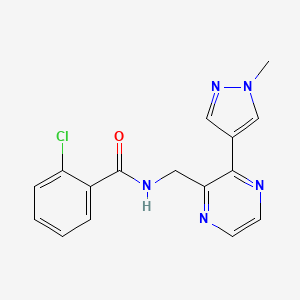
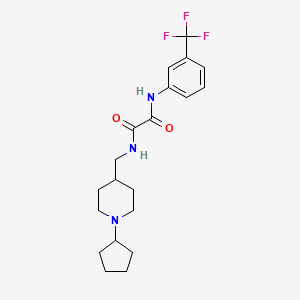
amino}propyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2401565.png)

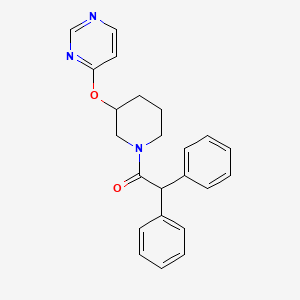
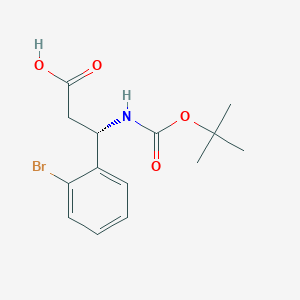
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2401572.png)
![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2401573.png)
